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molecular formula C8H14O2 B044335 Ethyl 2-methyl-4-pentenoate CAS No. 53399-81-8

Ethyl 2-methyl-4-pentenoate

Cat. No. B044335
M. Wt: 142.2 g/mol
InChI Key: BDBGKYIBDXAVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987803

Procedure details

The resulting ethyl-2-methyl-3,4-pentadienoate is then reacted with hydrogen in the presence of a palladium-on-carbon catalyst or a "Lindlar" catalyst (palladium-on-calcium carbonate). The percentage of palladium on carbon or on calcium carbonate varies from about 2% up to about 7% with a percentage of palladium-on-carbon or on calcium carbonate being preferred to be about 5%. The temperature of reaction for this hydrogenation may vary from about 10° C up to about 50° C with a preferred reaction temperature of 25°-35° C. Since the reaction is exothermic, it is usually necessary to provide external cooling to the reaction mass during the course of the reaction. The pressure of hydrogen over the reaction mass may vary from about 5 psig up to about 50 psig, with the most preferred pressure being 20 psig. It has been found that pressures above 20 psig give rise to larger amounts of undesired side products. The hydrogenation reaction may be carried out in the presence of or in the absence of a solvent. When a solvent is used, it is required that it be an inert (non-reactive) solvent such as ethanol. If a solvent is used, it is preferred that the mole ratio of solvent:pentadienoate ester be approximately 1:1. The percentage of catalyst in the reaction mass may vary from 0.125% up to about 2.0% with a percentage of catalyst of about 0.25% being preferred. When using a Lindlar catalyst, the hydrogenation reaction produces a mixture of ethyl-2 -methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate in the ratio of from about 6:4 up to about 7:3. As a result, the desired ethyl-2-methyl-4-pentenoate for use in the instant invention may, if desired, be enriched with respect to the ethyl-2-methyl-4-pentenoate by means of fractional distillation or the mixture resulting may be used as such for its organoleptic properties as a tobacco flavor adjuvant or enhancer. Where the catalyst used is palladium-on-carbon rather than a Lindlar catalyst (palladium-on-calcium carbonate), a mixture of ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate and ethyl-2-methyl-pentanoate is formed which may be used as such for its organoleptic properties as a tobacco flavor adjuvant or enhancer or which may be separated as by means of fractional distillation. In any event, at the end of the hydrogenation reaction, the reaction mass is filtered in order to separate catalyst from liquid phase desired product, and the filtrate is distilled using a fractional distillation column operated under vacuum.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
[Compound]
Name
palladium-on-calcium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
pentadienoate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH:6]=[C:7]=[CH2:8])[CH3:2].[H][H].C(OC(=O)C(C)/C=C\C)C.C(OC(=O)C(C)CC=C)C>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH2:6][CH2:7][CH3:8])[CH3:2] |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Three
Name
Lindlar catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C=C=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eight
Name
palladium-on-calcium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
pentadienoate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(\C=C/C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CC=C)C)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CC=C)C)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(\C=C/C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CC=C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature of reaction for this hydrogenation
CUSTOM
Type
CUSTOM
Details
may vary from about 10° C up to about 50° C with a preferred reaction temperature of 25°-35° C
CUSTOM
Type
CUSTOM
Details
to provide external
TEMPERATURE
Type
TEMPERATURE
Details
cooling to the reaction mass during the course of the reaction
CUSTOM
Type
CUSTOM
Details
give rise to larger amounts of undesired side products
CUSTOM
Type
CUSTOM
Details
The hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
produces
DISTILLATION
Type
DISTILLATION
Details
be enriched with respect to the ethyl-2-methyl-4-pentenoate by means of fractional distillation
CUSTOM
Type
CUSTOM
Details
the mixture resulting may

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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